4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride is a chemical compound with the molecular formula C12H16ClN3O3S. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a benzenesulfonyl group, and a carbonyl chloride group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride typically involves the reaction of 4-methylpiperazine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: It can react with amines to form ureas and with alcohols to form esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For substitution reactions to form sulfonamides.
Alcohols: For esterification reactions.
Bases: Such as triethylamine to neutralize acids formed during reactions.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, esters, and ureas, depending on the nucleophile used in the reaction .
Scientific Research Applications
4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: It is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.
Industry: It is utilized in the production of specialty chemicals and intermediates for agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is primarily due to the presence of the electrophilic carbonyl chloride group, which readily undergoes nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-methylpiperazine-1-carbonyl chloride: Similar in structure but lacks the benzenesulfonyl group.
Benzenesulfonyl chloride: Contains the benzenesulfonyl group but lacks the piperazine ring.
4-morpholinecarbonyl chloride: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride is unique due to the combination of the piperazine ring and the benzenesulfonyl group, which imparts distinct reactivity and versatility in synthetic applications. This combination allows for the formation of a wide range of derivatives with potential biological and industrial applications .
Properties
Molecular Formula |
C12H16ClN3O3S |
---|---|
Molecular Weight |
317.79 g/mol |
IUPAC Name |
4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C12H16ClN3O3S/c1-15-6-8-16(9-7-15)12(17)14-10-2-4-11(5-3-10)20(13,18)19/h2-5H,6-9H2,1H3,(H,14,17) |
InChI Key |
WYDBXXUEBLXXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.